4-propyl-N-(2-(thiophen-3-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide 4-propyl-N-(2-(thiophen-3-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251603-86-7
VCID: VC7585966
InChI: InChI=1S/C12H15N3OS2/c1-2-3-10-11(18-15-14-10)12(16)13-6-4-9-5-7-17-8-9/h5,7-8H,2-4,6H2,1H3,(H,13,16)
SMILES: CCCC1=C(SN=N1)C(=O)NCCC2=CSC=C2
Molecular Formula: C12H15N3OS2
Molecular Weight: 281.39

4-propyl-N-(2-(thiophen-3-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

CAS No.: 1251603-86-7

Cat. No.: VC7585966

Molecular Formula: C12H15N3OS2

Molecular Weight: 281.39

* For research use only. Not for human or veterinary use.

4-propyl-N-(2-(thiophen-3-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide - 1251603-86-7

Specification

CAS No. 1251603-86-7
Molecular Formula C12H15N3OS2
Molecular Weight 281.39
IUPAC Name 4-propyl-N-(2-thiophen-3-ylethyl)thiadiazole-5-carboxamide
Standard InChI InChI=1S/C12H15N3OS2/c1-2-3-10-11(18-15-14-10)12(16)13-6-4-9-5-7-17-8-9/h5,7-8H,2-4,6H2,1H3,(H,13,16)
Standard InChI Key PBNZRAONHLSNRO-UHFFFAOYSA-N
SMILES CCCC1=C(SN=N1)C(=O)NCCC2=CSC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound integrates three distinct moieties:

  • 1,2,3-Thiadiazole ring: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The 4-position is substituted with a propyl group (-CH₂CH₂CH₃), while the 5-position bears a carboxamide (-CONH₂) functional group.

  • Thiophene-ethyl linker: A thiophen-3-yl group (a five-membered sulfur-containing aromatic ring) connected via an ethyl (-CH₂CH₂-) chain to the carboxamide nitrogen.

This arrangement confers unique electronic properties, including π-conjugation across the thiadiazole and thiophene systems, which influence reactivity and intermolecular interactions .

Physicochemical Characteristics

While direct data for this compound is limited, analogous 1,2,3-thiadiazoles exhibit the following properties:

  • Melting point: 120–150°C (depending on substituents)

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMAC) due to the carboxamide and sulfur moieties .

  • Stability: Resistant to hydrolysis under acidic conditions but susceptible to nucleophilic attack at the carboxamide carbonyl .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 4-propyl-N-(2-(thiophen-3-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide involves multi-step protocols, typically including:

Thiadiazole Core Formation

The 1,2,3-thiadiazole ring is constructed via cyclization of thiosemicarbazides or hydrazones. A representative method involves:

  • Hydrazone preparation: Condensation of a ketone (e.g., 3,3-dimethylbutan-2-one) with ethyl hydrazinecarboxylate in chloroform under reflux with HCl .

  • Cyclization: Treatment with thionyl chloride (SOCl₂) at 0°C, followed by room-temperature stirring to eliminate HCl and form the thiadiazole .

Example:

Starting MaterialReagents/ConditionsProductYield
3,3-Dimethylbutan-2-oneEthyl hydrazinecarboxylate, HCl, CHCl₃, reflux4-(Tert-butyl)-1,2,3-thiadiazole65%

Carboxamide Functionalization

The carboxamide group is introduced via coupling reactions:

  • Activation: Conversion of the thiadiazole-5-carboxylic acid to an acyl chloride using POCl₃.

  • Amination: Reaction with 2-(thiophen-3-yl)ethylamine in the presence of a base (e.g., triethylamine) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Thiadiazole proton: δ 8.6–8.7 ppm (singlet, 1H) .

    • Thiophene protons: δ 7.3–7.6 ppm (multiplet, 3H) .

    • Propyl chain: δ 0.9–1.7 ppm (triplet for CH₃, multiplet for CH₂) .

  • ¹³C NMR:

    • Thiadiazole C-4: δ 160–165 ppm .

    • Carboxamide carbonyl: δ 169–170 ppm .

Mass Spectrometry

  • Molecular ion: [M+H]⁺ predicted at m/z 310.08 (C₁₃H₁₅N₃OS₂).

  • Fragmentation: Loss of CO (-28 Da) and propyl radical (-43 Da) observed in analogous compounds .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The thiophene ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 2- and 5-positions due to sulfur’s electron-donating effects .

Nucleophilic Acyl Substitution

The carboxamide’s carbonyl is reactive toward nucleophiles (e.g., Grignard reagents), enabling side-chain diversification .

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